N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide is a synthetic small molecule characterized by a substituted pyrrole core. Key structural features include:
- A pyrrole ring substituted at positions 3, 4, and 5 with a 4-fluorophenylsulfonyl group, methyl groups, and an isopropyl moiety.
- A 3-methylbutanamide side chain at position 2 of the pyrrole.
The compound’s structural determination likely employs crystallographic refinement tools such as SHELXL, a widely used program for small-molecule refinement . This software enables precise analysis of bond lengths, angles, and torsion angles, critical for understanding steric and electronic properties.
Properties
Molecular Formula |
C20H27FN2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H27FN2O3S/c1-12(2)11-18(24)22-20-19(14(5)15(6)23(20)13(3)4)27(25,26)17-9-7-16(21)8-10-17/h7-10,12-13H,11H2,1-6H3,(H,22,24) |
InChI Key |
UIZYYQOEQMPWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)CC(C)C)C(C)C)C |
Origin of Product |
United States |
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide is a complex organic compound recognized for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound's molecular formula is , with a molecular weight of 444.5 g/mol. Its structure includes a pyrrole ring and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1010880-86-0 |
| Molecular Formula | C₁₉H₂₃FN₂O₃S |
| Molecular Weight | 444.5 g/mol |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : Utilizing appropriate reagents to construct the pyrrole structure.
- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides.
- Amidation : Coupling with the 3-methylbutanamide to form the final product.
These reactions are conducted under controlled conditions to ensure high yields and purity.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives of pyrrole can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak to Moderate |
The mechanism of action for this compound likely involves the inhibition of essential bacterial enzymes or receptors. For example, some pyrrole derivatives have been shown to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication . This inhibition leads to cell death or growth arrest in susceptible bacteria.
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. Research has identified similar compounds that induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signals .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antibacterial | Inhibition of bacterial growth |
| Anticancer | Induction of apoptosis |
| Enzyme Inhibition | Inhibition of DNA gyrase |
Case Studies
- Antibacterial Screening : A study conducted on various pyrrole derivatives demonstrated their effectiveness against multiple strains, highlighting the potential of sulfonamide-containing compounds in treating resistant infections .
- Anticancer Screening : Another investigation into a library of compounds found that certain pyrrole derivatives showed promising results against cancer cell lines, suggesting that modifications to the structure can enhance their therapeutic efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide exhibit significant anticancer properties. For instance, the National Cancer Institute (NCI) has evaluated related compounds for their antitumor activity against various cancer cell lines. These studies often employ high-throughput screening methods to determine the efficacy of such compounds in inhibiting cancer cell proliferation.
| Compound | Activity | Cell Lines Tested | GI50 (μM) |
|---|---|---|---|
| N-{3...} | Anticancer | Various | 15.72 |
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. Similar compounds have been noted for their ability to inhibit specific enzymes involved in cancer progression and metastasis. The sulfonamide moiety is often crucial for binding to active sites of target enzymes, making this compound a candidate for further investigation in enzyme inhibition studies.
Drug Formulation
This compound can be utilized in drug formulations aimed at treating conditions such as gastric ulcers and acid-related disorders. Its mechanism of action may involve competitive inhibition of proton pumps or other acid secretion pathways, similar to known potassium ion blockers.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for assessing its viability as a therapeutic agent. Toxicological evaluations are also necessary to establish safety profiles before clinical trials can commence.
Case Studies and Research Findings
Several studies have documented the synthesis and application of compounds related to this compound:
Case Study 1: Antitumor Activity
A recent study evaluated a series of pyrrole derivatives, including those with sulfonamide groups, demonstrating significant cytotoxicity against human tumor cell lines. The study highlighted the structure–activity relationship (SAR) that underpins the observed biological activity.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of sulfonamide-containing compounds, revealing that modifications to the pyrrole ring could enhance inhibitory activity against specific targets involved in cancer metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-containing heterocycles. Below is a structural and functional comparison with analogous compounds, leveraging data from the provided evidence and general principles of medicinal chemistry.
Table 1: Structural Comparison of Sulfonamide-Based Heterocycles
Key Comparative Insights
Functional Group Impact :
- The isopropyl and dimethyl groups on the pyrrole ring increase steric hindrance, possibly reducing off-target interactions. In contrast, the morpholinyl and methoxy groups in ’s compound may enhance solubility and pharmacokinetic properties .
Halogen Effects :
- The fluorine atom in the target compound could modulate bioavailability via para-substitution effects, while the bromo group in ’s compound may confer heavier atom effects useful in crystallography or radiolabeling .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide?
- Methodology : A stepwise approach is advised:
- Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Pyrrole Core Assembly : Employ cyclocondensation of β-keto esters with amines or hydrazines, followed by alkylation with isopropyl groups. Temperature control (0–5°C) minimizes side reactions .
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for coupling the pyrrole intermediate with 3-methylbutanamide, ensuring inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the pyrrole ring and sulfonyl group placement. F NMR resolves fluorophenyl substituent integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect impurities (<1% by LC-MS) .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if the compound exhibits chiral centers or polymorphic forms .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodology :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or FRET-based assays. Include positive controls (e.g., known inhibitors from structurally related compounds) .
- Solubility Profiling : Use HPLC with aqueous-organic gradients to determine logP and guide formulation for cell-based studies .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodology :
- Variables : Test temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) as factors in a fractional factorial design .
- Response Surface Modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables. For example, higher catalyst concentrations may reduce reaction time but increase purification complexity .
- Validation : Confirm optimal conditions with triplicate runs, achieving >90% yield and <5% impurity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare assay protocols (e.g., ATP concentrations in kinase assays) across studies to identify confounding variables .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate substituent effects on potency .
- Orthogonal Assays : Validate activity in cell-free vs. cell-based systems; discrepancies may indicate off-target interactions or bioavailability issues .
Q. How can computational modeling guide mechanistic studies of this compound?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins. Prioritize docking poses with the lowest RMSD (<2.0 Å) relative to crystallographic data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability, focusing on sulfonyl group interactions with hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
